4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. Its unique structure, which includes a pyrazole ring fused to a pyridine ring, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with aniline derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired pyrazolopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family, known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different substituents, also studied for its biological activities.
Uniqueness
4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups, along with the diphenyl substitution, contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-3-methyl-N,1-diphenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-17-18(21)16(20(26)23-14-8-4-2-5-9-14)12-22-19(17)25(24-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASDHCCOERESNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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